

# Platelet Glycoprotein Ia (GP1a) Expression: A Comparative Guide for Thrombosis Research

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the correlation between Glycoprotein Ia (**GP1a**) expression levels and clinical outcomes in thrombosis. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.

# Correlation of GP1a Expression with Clinical Outcomes in Thrombosis

Platelet glycoprotein Ia (**GP1a**), forming the integrin  $\alpha 2\beta 1$  complex with GP2a ( $\beta 1$  integrin), is a critical receptor for collagen on the platelet surface. Its interaction with exposed collagen at sites of vascular injury is a key initiating step in platelet adhesion, activation, and subsequent thrombus formation. Variations in the expression level of **GP1a** have been investigated as a potential risk factor for thrombotic diseases, including myocardial infarction (MI), ischemic stroke, and deep vein thrombosis (DVT).

Much of the current understanding of the role of **GP1a** expression in thrombosis comes from studies on the C807T (rs1126643) single nucleotide polymorphism in the ITGA2 gene, which encodes **GP1a**. The 'T' allele has been associated with higher surface expression of **GP1a**.

## **Quantitative Data Summary**





The following tables summarize findings from studies investigating the link between **GP1a** expression (often inferred from C807T genotype) and clinical outcomes in thrombosis.

Table 1: GP1a Expression/Polymorphism and Myocardial Infarction (MI)



| Study Cohort                                         | Measurement<br>Method                                                    | Key Findings                                                                                                                                                                         | Clinical<br>Outcome<br>Association                                                                                                       | Reference |
|------------------------------------------------------|--------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| 2237 male patients undergoing coronary angiography   | Genotyping<br>(Allele-specific<br>PCR)                                   | The T807 allele was strongly associated with nonfatal MI in individuals younger than 62.                                                                                             | Odds Ratio (OR) for MI in T807 carriers <62 years: 1.57 (P = 0.004). OR increased with decreasing age, reaching 2.61 in those <49 years. | [1]       |
| 177 patients with<br>MI and 89<br>controls           | Genotyping                                                               | Increased risk of<br>MI with the<br>homozygous<br>807T/873A<br>genotype.                                                                                                             | OR: 3.3 (95% CI,<br>1.2 to 8.8)                                                                                                          | [2]       |
| 77 patients with prior MI and 77 controls            | Flow Cytometry<br>(direct<br>measurement of<br>integrin α2β1<br>density) | Mean integrin α2β1 density was 6% higher in patients with prior MI (not statistically significant). A receptor density in the lowest decile was associated with lower MI prevalence. | OR for MI with lowest decile of α2β1 density: 6.3 (95% CI: 1.3-29.2, P = 0.009)                                                          | [3]       |
| 100 young males<br>with first MI and<br>119 controls | Genotyping                                                               | No significant difference in the allele frequencies of the 807C/T                                                                                                                    | The 807C/T polymorphism was not found to be an independent risk                                                                          | [4]       |



polymorphism factor for MI in between MI this cohort. patients and controls.

Table 2: GP1a Expression/Polymorphism and Ischemic Stroke

| Study Cohort                      | Measurement<br>Method | Key Findings                                                                                | Clinical<br>Outcome<br>Association                                    | Reference |
|-----------------------------------|-----------------------|---------------------------------------------------------------------------------------------|-----------------------------------------------------------------------|-----------|
| Meta-analysis of multiple studies | Genotyping            | The 807T allele of GP1a is associated with an increased risk of ischemic stroke.            | Increased risk of early-onset ischemic stroke.                        | [5]       |
| Case-control<br>study             | Genotyping            | The polymorphism of GPIa/IIa may be an inherited risk factor for the development of stroke. | Association suggested but quantitative risk not detailed in abstract. | [4]       |

Table 3: GP1a Expression/Polymorphism and Deep Vein Thrombosis (DVT)

Current literature provides limited direct evidence linking quantitative **GP1a** expression levels to the risk of DVT. Most studies on genetic risk factors for DVT have focused on other polymorphisms like Factor V Leiden and prothrombin gene mutations.

# Experimental Protocols Quantification of Platelet Surface GP1a by Flow Cytometry



This protocol outlines a general method for the quantitative analysis of **GP1a** (integrin  $\alpha$ 2) expression on the platelet surface from whole blood.

#### Materials:

- Whole blood collected in 3.2% sodium citrate tubes.
- Phosphate-buffered saline (PBS).
- Paraformaldehyde (1% in PBS) for fixation.
- FITC-conjugated anti-human CD49b (clone AK-7, specific for integrin α2/GP1a) or other suitable monoclonal antibody.
- FITC-conjugated isotype control antibody (e.g., mouse IgG1).
- Flow cytometer.
- Flow cytometry tubes.

#### Procedure:

- Blood Collection: Collect whole blood into sodium citrate tubes. All processing should be performed at room temperature to avoid platelet activation.
- Preparation of Platelet-Rich Plasma (PRP) (Optional, for cleaner platelet population):
  - Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with no brake.
  - Carefully collect the upper layer of PRP.
- Antibody Staining (from whole blood or PRP):
  - For whole blood analysis, dilute the blood 1:10 with PBS.
  - Aliquot 50 μL of diluted whole blood or PRP into flow cytometry tubes.



- Add a saturating concentration of the FITC-conjugated anti-GP1a antibody to the sample tubes.
- Add the corresponding isotype control to a separate tube.
- Gently mix and incubate for 20-30 minutes at room temperature in the dark.
- Fixation (Optional):
  - Add 500 μL of 1% paraformaldehyde to each tube to fix the platelets.
  - Incubate for at least 30 minutes at 4°C.
- Flow Cytometric Analysis:
  - Acquire the samples on a flow cytometer.
  - Identify the platelet population based on their characteristic forward scatter (FSC) and side scatter (SSC) properties.
  - Gate on the platelet population.
  - Measure the mean fluorescence intensity (MFI) of the FITC signal for both the anti-GP1a and isotype control samples.
- Data Analysis:
  - Subtract the MFI of the isotype control from the MFI of the anti-GP1a sample to obtain the specific fluorescence intensity, which is proportional to the number of GP1a receptors on the platelet surface.
  - Compare the MFI values between patient and control groups.

# Mandatory Visualizations GP1a (Integrin α2β1) Signaling Pathway in Platelet Activation









Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Item Surface content of platelet integrins α2β1 and αIIbβ3 measured in whole blood by flow cytometry. - Public Library of Science - Figshare [plos.figshare.com]
- 2. Activation of the platelet collagen receptor integrin alpha(2)beta(1): its mechanism and participation in the physiological functions of platelets PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Platelet Wikipedia [en.wikipedia.org]
- 4. Platelet alpha2beta1 integrin activation: contribution of ligand internalization and the alpha2-cytoplasmic domain PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Integrin alpha2beta1 mediates outside-in regulation of platelet spreading on collagen through activation of Src kinases and PLCgamma2 PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Platelet Glycoprotein Ia (GP1a) Expression: A
   Comparative Guide for Thrombosis Research]. BenchChem, [2025]. [Online PDF]. Available
   at: [https://www.benchchem.com/product/b10768350#correlation-of-gp1a-expression-levels with-clinical-outcomes-in-thrombosis]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com